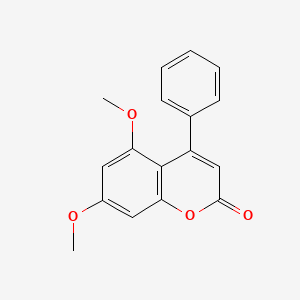

5,7-Dimethoxy-4-phenylchromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

5,7-dimethoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-14(20-2)17-13(11-6-4-3-5-7-11)10-16(18)21-15(17)9-12/h3-10H,1-2H3 |

InChI Key |

YYLAUZVFWOZLCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxy 4 Phenylchromen 2 One

Direct Synthesis of 5,7-Dimethoxy-4-phenylchromen-2-one

The direct synthesis of this compound can be achieved through several established methods, primarily involving the condensation of a phenol (B47542) with a β-ketoester or a related precursor.

Pechmann Condensation Strategies Utilizing Relevant Precursors

The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgresearchgate.net For the synthesis of this compound, the key precursors are 3,5-dimethoxyphenol (B141022) (a resorcinol (B1680541) derivative) and ethyl benzoylacetate.

The reaction is typically catalyzed by strong acids such as sulfuric acid, phosphorus pentoxide, or aluminum chloride. researchgate.net However, greener and more efficient catalysts have been explored. For instance, sulfamic acid has been used as a catalyst for the Pechmann condensation, although it may require longer reaction times and higher temperatures for less reactive substrates like ethyl benzoylacetate. arkat-usa.org The use of heterogeneous catalysts like Ti(IV)-doped ZnO nanoparticles has also been reported to facilitate the Pechmann condensation under milder conditions. nih.gov

The general mechanism of the Pechmann condensation involves initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) onto the activated phenolic ring, and subsequent dehydration to form the coumarin ring system. wikipedia.orgarkat-usa.org

Table 1: Examples of Pechmann Condensation for 4-Arylcoumarin Synthesis

| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |

| Resorcinol | Ethyl benzoylacetate | Sulfamic acid | 130°C, 18-24 h | 7-Hydroxy-4-phenylcoumarin | Moderate | arkat-usa.org |

| Phloroglucinol | Ethyl benzoylacetate | Sulfamic acid | 130°C, 18-24 h | 5,7-Dihydroxy-4-phenylcoumarin | Moderate | arkat-usa.org |

| m-Ethyl phenol | Ethyl acetoacetate | Not specified | Not specified | 4-Methyl-7-ethylcoumarin | Not specified | researchgate.net |

Palladium-Catalyzed Reactions for 4-Phenylcoumarin (B95950) Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including 4-phenylcoumarins. nih.gov These methods offer an alternative to classical condensation reactions and can often be performed under milder conditions with high efficiency.

One such approach involves the palladium-catalyzed reaction of a phenol with an alkynoate. For example, phenols can react with ethyl phenylpropynoate in the presence of a palladium catalyst to yield 4-phenylcoumarins. acs.org This method has been shown to be effective for the synthesis of various substituted coumarins, including those that are difficult to prepare via traditional methods like the Pechmann condensation. acs.org

General Synthetic Approaches for Chromen-2-one Derivatives Applicable to 4-Phenyl Substitution

Beyond the direct synthesis of this compound, several other classical name reactions for coumarin synthesis can be adapted to produce 4-phenyl substituted analogs.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and is widely used for the synthesis of coumarins. tandfonline.comnih.gov The reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. nih.govnih.govic.ac.uk To synthesize a 4-phenyl substituted coumarin via this route, a phenyl-substituted active methylene compound would be required.

Microwave-assisted Knoevenagel condensation has been shown to significantly reduce reaction times and improve yields. ic.ac.ukrsc.org

Other Established Synthetic Routes

Several other named reactions are staples in the synthesis of coumarins and can be theoretically applied to the synthesis of 4-phenyl substituted derivatives. nih.gov

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. beyond-tutors.comwikipedia.orglongdom.org To obtain a 4-phenylcoumarin, a phenyl-substituted acetic anhydride would be necessary. The reaction generally proceeds via an aldol-type condensation followed by dehydration. byjus.com

Claisen Condensation: This reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. byjus.comnumberanalytics.commasterorganicchemistry.com While not a direct method for coumarin synthesis, the resulting β-keto ester can be a precursor in a subsequent Pechmann condensation.

Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgresearchgate.netpharmdguru.compsiberg.comorganic-chemistry.org This β-hydroxy ester could then potentially be cyclized to form a coumarin.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from an aldehyde or ketone and a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org It can be employed to synthesize coumarins, often by reacting an o-hydroxybenzaldehyde with a suitable phosphorus ylide. researchgate.netorganic-chemistry.org For a 4-phenylcoumarin, a ylide bearing a phenyl group at the appropriate position would be required.

Kostanecki-Robinson Reaction: This reaction is used to synthesize chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides. wikipedia.org An efficient synthesis of 4-arylcoumarins has been achieved through the Kostanecki reaction of 2-hydroxybenzophenones with acetic anhydride. researchgate.net

Targeted Chemical Derivatization for Structure-Activity Relationship Investigations

The core structure of this compound can be chemically modified to explore structure-activity relationships (SAR) for various biological targets. Derivatization often focuses on the methoxy (B1213986) groups at the 5 and 7 positions and the phenyl ring at the 4-position.

For instance, studies on related 2-phenoxychromone derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence biological activity. mdpi.com Similarly, modifications of the coumarin scaffold, such as the introduction of triazole moieties, have been explored to enhance cytotoxic activity against cancer cell lines. nih.gov These studies highlight the potential for generating a library of this compound derivatives with diverse functionalities to probe their therapeutic potential.

Modification of the Phenyl Substituent at C-4

The phenyl group at the C-4 position of the chromen-2-one core serves as a prime site for structural modification, allowing for the introduction of various substituents to modulate the molecule's properties. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, methods like the Suzuki and Stille reactions have been widely employed to introduce diverse aryl groups at the 4-position of 4-halocoumarins or other activated coumarin intermediates. mdpi.com

Another approach involves the direct C-H bond functionalization of the phenyl ring. This strategy avoids the pre-functionalization of the starting materials, offering a more atom-economical route. For example, Rh-catalyzed ortho-C–H bond activation of phenolic acetates with acrylates has been developed for the synthesis of 4-arylcoumarins. mdpi.com While not explicitly detailed for this compound in the reviewed literature, these general methodologies for 4-arylcoumarins are applicable.

Furthermore, the synthesis of derivatives with substituted phenyl rings can be achieved by starting with appropriately substituted precursors. For example, the Pechmann condensation, a classic method for coumarin synthesis, can utilize substituted phenols and β-keto esters to generate 4-arylcoumarins with pre-defined substitution patterns on the C-4 phenyl ring. nih.gov

Alkylation and Acylation of Hydroxyl Groups on the Chromen-2-one Core

While this compound possesses methoxy groups, the corresponding dihydroxy derivative, 5,7-dihydroxy-4-phenylchromen-2-one, serves as a versatile precursor for alkylation and acylation reactions. The synthesis of this dihydroxy analog can be accomplished through established synthetic routes for flavones and related compounds. nih.govnih.gov

Once the 5,7-dihydroxy-4-phenylchromen-2-one is obtained, the hydroxyl groups can be readily alkylated or acylated to introduce a wide range of functional groups. For instance, a series of 2-phenyl-4-oxo-4H-1-benzopyran-7-yl esters were synthesized by condensing 7-hydroxyflavone (B191518) with various substituted acyl chlorides in the presence of a base like pyridine. sysrevpharm.org This general approach can be adapted to the 5,7-dihydroxy analog to yield a library of ester derivatives at these positions.

The selective alkylation or acylation of one hydroxyl group over the other can be achieved by controlling the reaction conditions or by using protecting group strategies, although specific examples for this particular scaffold were not detailed in the provided search results.

Exploration of Other Positions for Functional Group Introduction

Beyond the C-4 phenyl ring and the C-5 and C-7 positions, other sites on the chromen-2-one core can be targeted for functionalization. The C-3 position, for example, can be arylated through oxidative C-H/C-H cross-coupling reactions between coumarins and simple arenes using a palladium acetate (B1210297) catalyst. nih.gov

Carbonylative annulation of phenols and alkynes, catalyzed by iridium and promoted by copper, offers another route to 3-arylcoumarins. nih.gov Furthermore, the synthesis of 3-aryl-4-(arylethynyl)coumarins can be achieved from 2-iodoaryl 2-arylacetates and arylacetylenes via a Sonogashira coupling–intramolecular aldol (B89426) cascade reaction. nih.gov These methods highlight the potential for introducing diverse substituents at the C-3 position, further expanding the chemical space of this compound derivatives.

Green Chemistry Principles in Chromen-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact and improve efficiency. researchgate.neteurekalert.org Key strategies include the use of solvent-free reaction conditions, microwave irradiation, and greener catalysts.

Solvent-Free Synthesis: The Pechmann condensation, a cornerstone of coumarin synthesis, has been successfully adapted to solvent-free conditions. nih.govrsc.orgorganic-chemistry.org This approach often involves grinding the reactants with a solid acid catalyst, such as p-toluenesulfonic acid, and heating, which can lead to high yields and simplified work-up procedures. nih.govorganic-chemistry.org Mechanochemical synthesis using ball milling is another solvent-free technique that has been applied to the Pechmann condensation, offering advantages like shorter reaction times and ambient temperature operation. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of coumarins. scispace.comnih.govbeilstein-journals.orgsemanticscholar.org It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of various heterocyclic compounds, including those with a pyran ring, has been efficiently achieved using microwave-assisted one-pot multicomponent reactions. nih.govsemanticscholar.org The Urech synthesis of hydantoins from amino acids has also been successfully performed using microwave assistance in water, highlighting the potential for green, rapid, and scalable protocols. beilstein-journals.org

Green Catalysts and Solvents: The development of environmentally benign catalysts and solvents is another focus of green chemistry in coumarin synthesis. The use of solid acid catalysts, for example, can minimize the generation of hazardous waste associated with traditional acid catalysts. nih.govorganic-chemistry.org Ionic liquids and deep eutectic solvents are also being explored as greener alternatives to conventional organic solvents. researchgate.neteurekalert.orgeurekaselect.com

The following table summarizes some of the green chemistry approaches applied to coumarin synthesis:

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding or milling the reactants together, sometimes with a solid catalyst. rsc.orgorganic-chemistry.org | Reduced waste, simplified work-up, often lower energy consumption. organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture, leading to rapid and efficient synthesis. scispace.comresearchgate.net | Shorter reaction times, often higher yields, potential for cleaner reactions. nih.govresearchgate.net |

| Mechanochemical Synthesis | Uses mechanical force (e.g., ball milling) to induce chemical reactions. rsc.org | Solvent-free, can be performed at ambient temperature, high efficiency. rsc.org |

| Use of Green Catalysts | Employs solid acid catalysts or other recyclable and less toxic catalysts in place of traditional strong acids. nih.govorganic-chemistry.org | Reduced hazardous waste, potential for catalyst recycling. nih.gov |

| Aqueous Media | Performing reactions in water as a solvent. beilstein-journals.org | Environmentally benign, safe, and inexpensive solvent. beilstein-journals.org |

Biological Activities and Molecular Mechanisms of 5,7 Dimethoxy 4 Phenylchromen 2 One and Its Analogues

Anti-inflammatory Modulations

The potential of a compound to modulate inflammatory processes is a key area of investigation for the development of new therapeutic agents. This section explores the known anti-inflammatory activities of 5,7-Dimethoxy-4-phenylchromen-2-one.

Inhibition of Key Inflammatory Mediators (e.g., TNF-α, 5-LOX, COX-2)

Research specifically detailing the inhibitory effects of this compound on key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2) is not available in the reviewed scientific literature.

However, studies on structurally similar compounds provide some context. For instance, a related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one , has demonstrated significant inhibitory activity against COX-2 and 5-LOX, as well as TNF-α production. nih.govnih.gov At a concentration of 100 μg/ml, this compound showed over 80% inhibition of these inflammatory mediators. nih.gov Another related compound, 5,7-dimethoxyflavone (B190784) , has also been noted for its anti-inflammatory effects, including the reduction of TNF-α levels in animal models. mdpi.com

Downregulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB)

There is no specific information available from the conducted searches regarding the direct effect of this compound on the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

For comparison, the related compound 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one exhibited a 23.1% inhibition of NF-κB activity at a concentration of 100 μg/ml. nih.govnih.gov

Modulation of Nitric Oxide Production

The modulatory effect of this compound on nitric oxide (NO) production has not been specifically documented in the available research.

In studies of other methoxyflavonoids, some have been shown to inhibit nitric oxide production as part of their anti-inflammatory activity. researchgate.net

Antioxidant Potentials

The ability of a compound to counteract oxidative stress is a significant indicator of its potential health benefits. This section reviews the antioxidant properties of this compound.

Free Radical Scavenging Activities (e.g., DPPH, Superoxide (B77818) Radical Anion)

Specific data on the free radical scavenging activities of this compound, particularly against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radical anions, are not present in the reviewed literature.

A structurally related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one , has been shown to have a 40% inhibitory effect on the DPPH radical. nih.govnih.gov

Protection against Oxidative Stress in Cellular Systems

There is currently no available research that specifically investigates the protective effects of this compound against oxidative stress in cellular systems.

Summary of Findings

Based on a comprehensive review of the available scientific literature, there is a notable lack of specific research on the biological activities and molecular mechanisms of This compound . While studies on structurally related compounds, such as other dimethoxy-substituted flavones and chromenones, indicate that this class of molecules holds potential for anti-inflammatory and antioxidant effects, direct evidence for the subject compound is absent. Future research is necessary to elucidate the specific biological profile of this compound.

Effects on Lipid Peroxidation

The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, can lead to cellular damage and has been implicated in various diseases. The antioxidant potential of flavonoids and their ability to inhibit lipid peroxidation has been a subject of extensive research. nih.govnih.gov These compounds can interfere with the formation of lipid hydroperoxides, the primary products of this process, as well as secondary products like malondialdehyde and 4-hydroxynonenal, which are known for their cytotoxic effects. nih.govnih.gov

The structural features of flavonoids, such as the presence and position of hydroxyl groups, play a crucial role in their antioxidant and lipid peroxidation inhibitory activities. nih.gov For instance, flavonoids with o-dihydroxyl or vicinal-trihydroxyl groups have demonstrated the ability to prevent the formation of malondialdehyde. nih.gov Studies have shown that certain flavonoids can protect intestinal cells from lipid peroxidation induced by pro-oxidants. nih.gov

While direct studies on this compound's effect on lipid peroxidation are not extensively detailed in the provided context, the broader class of flavonoids to which it belongs is recognized for these protective properties. nih.govresearchgate.net The investigation of various plant extracts rich in flavonoids has demonstrated significant lipid peroxidation inhibitory activity. researchgate.net

Antimicrobial Efficacy

Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, E. coli, Bacillus cereus)

The antimicrobial properties of this compound and its analogues have been investigated against a range of bacteria. The chemical structure of flavonoids, including the substitution patterns on the A and B rings, significantly influences their antibacterial efficacy. longdom.orgmdpi.com

One study synthesized 4'-methoxy-5,7-dimethoxyflavanone and 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one and tested their activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. uitm.edu.myuitm.edu.my However, these specific compounds did not show inhibitory effects on the tested pathogenic bacteria. uitm.edu.my In contrast, another study on 5,7,4'-trimethoxyflavone reported activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) value of 128 µg/mL for Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The antibacterial activity of flavonoids is often linked to their substitution patterns. For example, hydroxylation at the 5 and 7 positions of the A ring is considered important for activity against S. aureus. mdpi.com Chalcones, which are precursors to flavonoids, and their derivatives have also demonstrated a broad spectrum of antibacterial properties. ijacskros.com Some natural compounds have shown effectiveness against antibiotic-resistant strains of Bacillus cereus, E. coli, and S. aureus. nih.gov

Antibacterial Activity of this compound Analogues

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4'-methoxy-5,7-dimethoxyflavanone | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Inactive | uitm.edu.myuitm.edu.my |

| 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Inactive | uitm.edu.myuitm.edu.my |

| 5,7,4'-trimethoxyflavone | S. aureus, P. aeruginosa | MIC: 128 µg/mL | researchgate.net |

Antifungal Activities against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)

Analogues of this compound have demonstrated notable antifungal properties. For instance, various methoxy (B1213986) and hydroxy flavones have been synthesized and evaluated for their activity against pathogenic fungi. nih.gov

One study isolated several coumarin (B35378) and chromone (B188151) derivatives from the endophytic fungus Aspergillus clavatus. nih.gov Among the isolated compounds, some exhibited significant inhibitory activity against plant pathogenic fungi such as Fusarium oxysporum, Colletotrichum musae, and Penicillium italicum. nih.gov For example, compound 6 (24-hydroxylergosta-4,6,8(14),22-tetraen-3-one) showed strong, broad-spectrum inhibition against all three fungi. nih.gov Compound 5 ((S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione) was particularly effective against Colletotrichum musae. nih.gov

The antifungal activity of flavonoids is structure-dependent, with the presence of certain functional groups enhancing their efficacy. longdom.orgplos.org Some flavonoids have been shown to inhibit the dimorphic transition in Candida albicans, a key virulence factor, and affect the fungal cell membrane and wall composition. plos.org

Antifungal Activity of this compound Analogues (MIC in µM)

| Compound | Fusarium oxysporum | Colletotrichum musae | Penicillium italicum | Reference |

|---|---|---|---|---|

| Compound 1 (4,4′-dimethoxy-5,5′-dimethyl-7,7′-oxydicoumarin) | >253.81 | >380.71 | >253.81 | nih.gov |

| Compound 2 (7-(γ,γ-dimethylallyloxy)-5-methoxy-4-methylcoumarin) | - | - | >729.66 | nih.gov |

| Compound 5 ((S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione) | - | Significant Inhibition | - | nih.gov |

| Compound 6 (24-hydroxylergosta-4,6,8(14),22-tetraen-3-one) | Strong Inhibition | Strong Inhibition | Strong Inhibition | nih.gov |

Anti-mycobacterial Properties

Flavonoids and related compounds have been explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. One study evaluated the anti-mycobacterial effect of a flavonoid, 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (a compound related to the core structure), against Mycobacterium tuberculosis and Mycobacterium avium. mdpi.comx-mol.com This compound demonstrated a dose-dependent inhibition of M. tuberculosis growth, with 99% inhibition at a concentration of 200 µg/mL. mdpi.com

Furthermore, synthetic chromene derivatives have also shown promising anti-mycobacterial activity. frontiersin.org The search for new anti-TB agents is critical due to the emergence of drug-resistant strains. nih.gov Molecular docking studies have been used to predict the potential mechanisms of action of antimycobacterial compounds, targeting key enzymes in Mycobacterium. nih.gov

Antiviral Properties, including Anti-HIV-1 Replication by Targeting Tat and NF-κB Pathways

The human immunodeficiency virus type 1 (HIV-1) relies on host cellular factors for its replication, and viral proteins like Tat and accessory proteins play crucial roles in this process. nih.govnih.gov The Tat protein is a potent trans-activator of HIV-1 gene expression, and the NF-κB signaling pathway is also involved in regulating viral replication.

While direct evidence for this compound targeting the Tat and NF-κB pathways for anti-HIV-1 activity is not available in the provided search results, the broader class of flavonoids has been investigated for antiviral properties. The HIV-1 accessory protein Vpu, for instance, is known to inhibit NF-κB activity, which in turn suppresses the expression of various cellular proteins, including antiviral factors. nih.gov This highlights the importance of the NF-κB pathway as a potential target for antiviral intervention. The development of peptide-based inhibitors derived from HIV-1 capsid proteins also represents a strategy to disrupt viral assembly and maturation, demonstrating potent antiviral activity against various HIV-1 strains. nih.gov

Antiproliferative and Anticancer Research

5,7-Dimethoxyflavone (5,7-DMF), a compound closely related to this compound, has demonstrated considerable anticancer activity. nih.govnih.gov Studies have shown that 5,7-DMF can inhibit the proliferation of various cancer cell lines, including those of the liver, oral squamous cell carcinoma, and breast cancer. nih.gov

Research on the HepG2 liver cancer cell line revealed that 5,7-DMF induces cell death through multiple mechanisms. nih.govnih.gov It was found to trigger the production of reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential. nih.gov This culminates in cell cycle arrest at the Sub-G1 phase and ultimately, apoptosis (programmed cell death) in a concentration-dependent manner. nih.gov The IC50 value, the concentration at which 50% of the cancer cells are inhibited, for 5,7-DMF against HepG2 cells was determined to be 25 µM. nih.gov

Furthermore, a broad library of methoxy and hydroxy flavones and their 4-thio analogues has been synthesized and evaluated for antiproliferative activity against breast cancer cell lines. rsc.org This systematic structure-activity relationship study highlighted that the presence of free hydroxyl groups and the B-ring phenyl group are crucial for enhanced antiproliferative effects. rsc.org A series of 5,6,7-trimethoxyflavones and their derivatives also exhibited moderate to high antiproliferative activities against a panel of human cancer cell lines. nih.gov

Antiproliferative Activity of 5,7-Dimethoxyflavone (5,7-DMF)

| Cell Line | Effect | IC50 | Reference |

|---|---|---|---|

| HepG2 (Liver Cancer) | Induces apoptosis, ROS generation, cell cycle arrest | 25 µM | nih.govnih.gov |

| SCC-9 (Oral Squamous Cell Carcinoma) | Inhibits proliferation | Not specified | nih.gov |

| MCF-7 (Breast Cancer) | Inhibits proliferation | Not specified | nih.gov |

Enzyme Inhibitory Profiles

Chitin (B13524) Synthase Inhibition

Chitin, a crucial structural component of fungal cell walls and the exoskeletons of arthropods, is synthesized by the enzyme chitin synthase. mdpi.com Its absence in vertebrates makes chitin synthase an attractive target for the development of antifungal and insecticidal agents. mdpi.com While there is no direct evidence of this compound acting as a chitin synthase inhibitor, studies on related 4-arylcoumarins have demonstrated significant antifungal properties, which may, in part, be attributed to the inhibition of this enzyme.

For instance, a study on 4-arylcoumarins isolated from Streptomyces aureofaciens CMUAc130 revealed their fungistatic and fungicidal activity against a range of phytopathogenic fungi. scialert.net The major active compounds identified were analogues of this compound, such as 5,7,4'-trimethoxy-4-phenylcoumarin and 4'-hydroxy-5,7-dimethoxy-4-phenylcoumarin. These compounds exhibited significant minimum inhibitory concentrations (MICs) against fungi like Fusarium oxysporum. scialert.net

Notably, a synergistic effect was observed when these 4-arylcoumarins were used in combination, suggesting a multi-target approach or an enhancement of a primary mechanism like chitin synthase inhibition. scialert.net For example, a combination of 5,7,4'-trimethoxy-4-phenylcoumarin and 3'-hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (B15287907) showed a four-fold increase in potency against F. oxysporum compared to their individual activities. scialert.net

**Table 1: Antifungal Activity of 4-Arylcoumarin Analogues against *Fusarium oxysporum***

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| 5,7,4'-Trimethoxy-4-phenylcoumarin | 0.30 |

| 4'-Hydroxy-5,7-dimethoxy-4-phenylcoumarin | 1.00 |

| 3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin | 0.40 |

| 5,7,3',4'-Tetramethoxy-4-phenylcoumarin | 10.00 |

| 4'-Hydroxy-5,7,3'-trimethoxy-4-phenylcoumarin | 20.00 |

Data sourced from Taechowisan et al., 2008. scialert.net

Other Investigated Biological Activities

Beyond antifungal potential, the scaffold of this compound has been explored for a variety of other biological activities, including antifilarial, antiulcerogenic, and neuroprotective effects.

Lymphatic filariasis is a debilitating parasitic disease. While direct antifilarial studies on this compound are not available, research on the anti-parasitic properties of coumarins suggests a potential avenue for investigation. nih.gov Coumarins from various natural sources have shown activity against different parasites. nih.govnih.gov For example, certain coumarins have demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis. nih.gov

A study on newly synthesized coumarin derivatives reported their efficacy against the fish parasite Dactylogyrus intermedius. nih.gov One of the most potent compounds, a 7-substituted coumarin derivative, exhibited a mean anthelmintic efficacy of 99.84% at a concentration of 10 μM, which was superior to the positive control, mebendazole. nih.gov This highlights the potential of the coumarin scaffold in developing new anti-parasitic agents. Further research is needed to explore the specific antifilarial activity of this compound and its analogues.

The gastroprotective effects of coumarins have been a subject of scientific inquiry. nih.gov A study investigating a series of synthetic coumarins for their gastroprotective effects in an ethanol/HCl-induced gastric lesion model in mice found that several compounds exhibited significant activity. nih.gov Although this compound was not specifically tested, two other coumarin derivatives demonstrated gastroprotective activity comparable to the proton pump inhibitor lansoprazole, reducing gastric lesions by 75% and 76%, respectively. nih.gov

The mechanisms underlying the gastroprotective effects of these coumarins were found to involve the modulation of endogenous protective factors. For one of the active coumarins, the protective effect was associated with the involvement of sulfhydryl compounds and endogenous nitric oxide. For another, the effect was linked to the action of prostaglandins (B1171923). nih.gov These findings suggest that coumarins, as a class of compounds, hold promise for their antiulcerogenic potential, warranting further investigation into the specific effects of this compound.

Table 2: Gastroprotective Activity of Selected Synthetic Coumarins

| Compound | Percentage Reduction of Gastric Lesions |

|---|---|

| Coumarin 6 | 75% |

| Coumarin 10 | 76% |

| Lansoprazole (Reference) | ~75-76% |

Data sourced from Areche et al., 2016. nih.gov

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. nih.govnih.gov Coumarins have been investigated for their neuroprotective properties, with many studies highlighting their ability to counteract oxidative damage. nih.gov Natural compounds, including coumarins, can mitigate neurotoxin-induced oxidative damage and apoptosis by reducing the generation of reactive oxygen species (ROS), inhibiting lipid peroxidation, and restoring endogenous antioxidant enzyme activities. nih.govresearchgate.net

While specific data on this compound is scarce, a related compound, 5,7-dimethoxycoumarin, has been shown to prevent chronic mild stress-induced depression in rats. nih.gov The proposed mechanism involves an increase in the expression of heat shock protein-70 and the inhibition of monoamine oxidase-A levels. nih.gov Furthermore, a study on various phenolic compounds demonstrated their ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced toxicity. nih.gov These compounds attenuated cell death, reduced ROS levels, and decreased apoptosis. nih.gov

Table 3: Neuroprotective Mechanisms of Natural Phenolic Compounds against Oxidative Stress

| Observed Effect | Mechanism of Action |

|---|---|

| Attenuation of H₂O₂-induced cell death | Reduction of ROS levels and apoptosis |

| Upregulation of SIRT1 and FoxO3a expression | Enhancement of cellular stress resistance |

| Induction of antioxidant and anti-apoptotic proteins (SOD2, Catalase, Bcl-2) | Strengthening of endogenous defense mechanisms |

Data synthesized from Thanan et al., 2018. nih.gov

Structure Activity Relationship Sar Studies for 5,7 Dimethoxy 4 Phenylchromen 2 One Derivatives

Elucidating the Role of Methoxy (B1213986) Groups at C-5 and C-7 in Bioactivity

The methoxy groups at the C-5 and C-7 positions on the chromen-2-one A-ring are fundamental contributors to the bioactivity of this scaffold. Research indicates that these groups are not merely passive structural elements but actively participate in molecular interactions that enhance pharmacological effects. For instance, studies on flavonoids, a class of compounds that includes the coumarin (B35378) scaffold, have shown that the presence of methoxy groups at both C-5 and C-7 can enhance anti-inflammatory activity. mdpi.com

Specifically, the methoxy group at the C-7 position has been identified as playing a vital role in neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com In studies of related coumarins, such as 4-hydroxy-7-methoxycoumarin, the C-7 methoxy substituent was crucial for its observed anti-inflammatory effects. nih.gov This suggests that the C-7 methoxy group is a key determinant of the molecule's ability to modulate biological pathways associated with inflammation.

Impact of the Phenyl Group at C-4 and its Substituents on Pharmacological Efficacy

The phenyl group at the C-4 position is a defining feature of this neoflavonoid scaffold and significantly influences its pharmacological properties. researchgate.netmdpi.com Its presence and substitution pattern are critical for potency and selectivity against various biological targets. researchgate.net

Derivatives of 4-phenylcoumarin (B95950) have been investigated as potent inhibitors of viral enzymes, such as the Hepatitis A virus (HAV) 3C protease. nih.gov SAR studies in this area reveal that modifications to the C-4 phenyl ring directly impact inhibitory activity. For example, the introduction of specific substituents can either enhance or diminish the compound's efficacy.

Research into cytotoxic agents has highlighted the importance of substituents on this phenyl ring. In one study, a series of 7-hydroxy-4-phenylchromen-2-one derivatives were synthesized, and a compound bearing a 4-chlorophenyl group at the C-4 position, namely 7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, demonstrated the most potent cytotoxic activity against AGS cancer cells. nih.gov This indicates that the electronic and steric properties of the substituent on the C-4 phenyl ring are key to modulating biological activity.

The following table summarizes the impact of C-4 phenyl substitutions on the anticancer activity of selected coumarin derivatives.

| Compound ID | C-4 Phenyl Substituent | Target Cell Line | Activity (IC₅₀) |

| 4d nih.gov | 4-Chlorophenyl | AGS | 2.63 µM |

| Doxorubicin nih.gov | (Reference Drug) | HCT-116 | - |

| 12c nih.gov | Unsubstituted Phenyl (part of a larger hybrid) | MGC803 | 0.13 µM |

This table showcases representative data on how substitutions on the C-4 phenyl ring influence cytotoxic efficacy.

Comparative Analysis of Different Substitution Patterns on the Chromen-2-one Core

The biological activity of coumarin derivatives is highly dependent on the substitution pattern across the entire chromen-2-one core. mdpi.com Studies have systematically compared different substitutions to understand their impact on efficacy. It has been noted that substituents at positions 3, 4, 7, and 8 are most frequently described as having a significant influence on modulating pathological processes. mdpi.com

A direct comparison of linker positions for hybrid molecules demonstrated that moving a particular functional group from the C-7 position to the C-4 position of the coumarin moiety could enhance cytotoxic potency, suggesting that the C-4 position is a critical site for modification. nih.gov Furthermore, the introduction of a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins was found to improve inhibitory activity and selectivity against monoamine oxidase-B (MAO-B), indicating that even positions distant from the primary pharmacophore can have a profound effect on bioactivity. nih.gov

The nature of the substituent is as important as its position. For instance, comparing hydroxyl and methoxy groups at the same position often reveals different activity profiles due to their differing abilities to act as hydrogen bond donors and acceptors, as well as their different electronic effects.

| Compound/Series | Substitution Pattern | Biological Target/Activity | Key Finding |

| Coumarin-DHA Hybrids nih.gov | Linker at C-4 vs. C-7 | Cancer Cell Lines | A 4-oxygen group as part of the linker enhances potency. |

| 4-Hydroxy-3-phenylcoumarins nih.gov | 6-Chloro substitution | MAO-B Inhibition | Chlorine at C-6 improves activity and selectivity compared to unsubstituted or methyl-substituted analogs. |

| Coumarin-1,2,3-triazole hybrids nih.gov | C-7 linked triazole | Cancer Cell Lines | Specific substitutions on the triazole moiety, linked to the coumarin core, drastically alter cytotoxic potency. |

This table provides a comparative analysis of how different substitution patterns on the coumarin ring system affect biological outcomes.

Identification of Key Pharmacophores for Specific Biological Targets

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. d-nb.info For 5,7-dimethoxy-4-phenylchromen-2-one derivatives, the key pharmacophoric features can be deduced from the SAR studies.

The essential pharmacophore for this class of compounds generally includes:

Aromatic/Hydrophobic Region: Provided by the phenyl ring at the C-4 position. This feature is crucial for engaging in hydrophobic or π-π stacking interactions within the target's binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups at C-5 and C-7, as well as the carbonyl oxygen at C-2, serve as key hydrogen bond acceptors.

Planar Scaffold: The rigid, planar chromen-2-one ring system acts as the core scaffold, holding the other pharmacophoric features in a specific spatial orientation required for optimal binding.

Computational Chemistry and in Silico Modeling for 5,7 Dimethoxy 4 Phenylchromen 2 One

Molecular Docking Investigations of Ligand-Target Interactions

No specific molecular docking studies investigating the binding of 5,7-Dimethoxy-4-phenylchromen-2-one to any biological target have been found in the public domain. Such studies are crucial for predicting the binding affinity and interaction patterns between a ligand and a protein's active site, offering insights into potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

There is no evidence of the inclusion of this compound in the development of any Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies mathematically correlate the chemical structure of compounds with their biological activity, a process that requires a dataset of structurally related compounds with known activities, which does not appear to exist for this specific molecule.

Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

No dedicated studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are available. In silico ADME predictions are vital in early-stage drug discovery to assess the pharmacokinetic profile of a compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

A search for molecular dynamics simulations focused on this compound did not return any specific results. These simulations provide detailed information on the conformational changes and the stability of a ligand-protein complex over time, which is fundamental for understanding the dynamics of molecular recognition.

Virtual Screening for Novel Analogues with Desired Bioactivities

There are no published virtual screening campaigns that have utilized this compound as a scaffold or have aimed to identify novel analogues based on its structure. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Applications in Preclinical Drug Discovery and Medicinal Chemistry

Lead Compound Identification and Optimization

The discovery of a new drug often begins with identifying a "lead compound," a chemical starting point that shows a desired biological activity but may have suboptimal properties. creative-biostructure.com The chromen-2-one scaffold is a frequent lead structure due to its well-documented presence in biologically active natural products. Modern drug discovery involves screening large libraries of compounds, either through high-throughput screening (HTS) or in silico virtual screening, to find these initial "hits." creative-biostructure.com

Once a lead compound like a derivative of chromen-2-one is identified, the process of lead optimization begins. This involves medicinal chemists systematically modifying the structure to improve its characteristics. creative-biostructure.comnih.gov Key goals of optimization include:

Increasing Potency: Enhancing the compound's desired biological effect at lower concentrations.

Improving Selectivity: Ensuring the compound interacts primarily with its intended biological target, minimizing off-target effects.

Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile in research models.

For the chromen-2-one scaffold, optimization strategies often involve adding or modifying substituent groups at various positions on the coumarin (B35378) ring system. For instance, research on related coumarin derivatives for antifungal activity showed that modifying the C-7 position could significantly potentiate bioactivity. nih.gov The introduction of methoxy (B1213986) groups, as seen in 5,7-Dimethoxy-4-phenylchromen-2-one, is a common strategy to alter the compound's electronic properties and its ability to interact with biological targets. rsc.org Computational methods, such as the development of quantitative structure-activity relationship (QSAR) models, are frequently employed to guide these chemical modifications and predict the impact of structural changes on biological activity. creative-biostructure.com

Design of Multi-Targeting Therapeutic Agents Based on the Chromen-2-one Scaffold

Complex diseases, such as Alzheimer's disease (AD), are often multifactorial, meaning they involve multiple pathological pathways. This complexity has challenged the traditional "one drug, one target" paradigm, leading to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several targets simultaneously. nih.govnih.gov The chromen-2-one scaffold is a valuable framework for developing such agents due to its structural versatility. nih.govresearchgate.net

In the context of Alzheimer's research, the chromen-2-one core has been used to design compounds that address several key aspects of the disease's pathology:

Cholinesterase Inhibition: Many derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters. nih.govresearchgate.net

Aβ Aggregation Inhibition: Some MTDLs based on this scaffold can interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov

Biometal Chelation: The dysregulation of metal ions (like copper and zinc) is implicated in AD, and some chromen-2-one derivatives are designed to chelate these metals. nih.govresearchgate.net

Research has led to the synthesis of novel coumarin and chromenone derivatives that exhibit a multifunctional profile. For example, by hybridizing the chromenone structure with other pharmacophores like 1,2,3-triazole, scientists have created compounds with selective inhibitory activity against BuChE, along with the ability to inhibit Aβ aggregation and chelate biometals. nih.govresearchgate.net Kinetic and molecular modeling studies help confirm that these compounds can bind to multiple sites on their target enzymes, such as both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BuChE. nih.govresearchgate.net

| Compound Series | Primary Targets | Key Findings in Research Models | Reference |

|---|---|---|---|

| 1,2,3-triazole-chromenone derivatives | BuChE, Aβ Aggregation, Biometals | Compound 10h was a selective BuChE inhibitor (IC50 of 21.71 μM), inhibited self-induced Aβ1–42 aggregation, and could chelate biometals. It targeted both the CAS and PAS of BuChE. | nih.govresearchgate.net |

| Novel coumarin derivatives | hAChE, hBuChE, GSK-3β, Tau & Aβ Aggregation | Compounds 6c and 6h showed potent hAChE inhibition (IC50 of 28.88 and 26.03 nM, respectively) and good hBuChE inhibition. They also inhibited tau and amyloid aggregation. | nih.gov |

Strategies to Address Challenges in Solubility and Bioavailability in Research Models

A significant hurdle in preclinical research is the poor aqueous solubility and low bioavailability of many promising organic compounds, including those based on the chromen-2-one scaffold. nih.gov A compound must be sufficiently soluble to be absorbed and transported to its site of action within a biological system.

Several strategies are employed in research settings to overcome these challenges:

Chemical Modification: As part of lead optimization, functional groups can be added to the molecule to increase its polarity and, therefore, its water solubility. However, this must be balanced to not negatively impact the compound's ability to cross cellular membranes.

Formulation with Excipients: Researchers often use solubility-enhancing agents in their experimental formulations.

Solid Dispersions: This technique involves dispersing the poorly soluble compound in a water-soluble carrier matrix at a molecular level. nih.gov This method can improve the dissolution rate and bioavailability of molecules with low solubility. nih.gov

Complexation with Proteins: Forming complexes with proteins, such as serum albumin, can increase the solubility of hydrophobic compounds in aqueous solutions for in vitro assays and research studies. nih.gov

For many heterocyclic compounds, low bioavailability can also be due to rapid metabolism in the liver (first-pass effect). wikipedia.org Research models help to study these metabolic pathways and guide further chemical modifications to create more stable analogues. nih.gov

Development of Novel Delivery Systems (e.g., Nanoparticle Formulations) for Research Applications

To improve the delivery of poorly soluble compounds like many chromen-2-one derivatives in research, various advanced delivery systems are being developed. Nanoparticle-based formulations are particularly promising because they can encapsulate hydrophobic drugs, protect them from degradation, and sometimes even target them to specific tissues or cells. nih.govmalvernpanalytical.com The use of nanoparticles can enhance bioavailability, increase residence time in the body, and allow for controlled or sustained release of the encapsulated compound. nih.gov

Common types of nanoparticle systems used in preclinical research include:

Liposomes: These are spherical vesicles composed of one or more lipid bilayers, which can carry both water-soluble and lipid-soluble drugs. nih.govmdpi.com They are biocompatible and biodegradable. mdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are made from solid lipids and offer good stability. nih.gov NLCs are a newer generation that combines solid and liquid lipids, which can improve drug loading capacity. nih.gov

Polymeric Nanoparticles: These are formed from biodegradable polymers and can be designed to release the drug in response to specific triggers (e.g., pH changes) or over an extended period. malvernpanalytical.com

Magnetic Nanoparticles: These nanoparticles, often with an iron oxide core, can be guided to a target site using an external magnetic field, offering a potential strategy for targeted delivery in in vivo research models. mdpi.com

These delivery systems are critical tools in preclinical studies, allowing researchers to investigate the biological effects of compounds that would otherwise be too difficult to administer effectively due to poor solubility or stability. walshmedicalmedia.com

| Nanoparticle Type | Description | Key Advantages in Research | Reference |

|---|---|---|---|

| Liposomes | Spherical vesicles with a phospholipid bilayer. | Biocompatible; can carry hydrophilic and lipophilic compounds. | nih.govmdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids. | High stability; potential for controlled release. | nih.gov |

| Polymeric Nanoparticles | Formed from biodegradable polymers. | Versatile for controlled and targeted release; protects drug from degradation. | malvernpanalytical.com |

| Magnetic Nanoparticles (MNPs) | Contain magnetic elements like iron. | Can be guided to a target site with an external magnetic field. | mdpi.com |

Advanced Analytical Techniques for Characterization and Bioactivity Assessment

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of "5,7-Dimethoxy-4-phenylchromen-2-one" by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula with a high degree of confidence, a critical step in distinguishing it from other compounds with the same nominal mass.

Typically, electrospray ionization (ESI) is employed to generate ions of the compound, which are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. For "this compound" (molecular formula C₁₇H₁₄O₄), the expected exact mass is 282.0892 g/mol . nih.gov HRMS analysis would search for the protonated molecule [M+H]⁺ or other adducts.

Research on related flavonoids demonstrates the power of this technique. For instance, in the analysis of similar chromone (B188151) derivatives, a Bruker FT-MS SolariX instrument has been utilized for acquiring high-resolution mass spectra. mdpi.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to confirm the connectivity of the phenyl and chromenone rings.

Table 1: Illustrative HRMS Data for Phenylchromenone Scaffolds

| Ion Type | Calculated m/z | Observed m/z (Example) | Technique |

|---|---|---|---|

| [M+H]⁺ | 283.0965 | 283.0961 | ESI-TOF |

| [M+Na]⁺ | 305.0784 | 305.0780 | ESI-Orbitrap |

| [M-H]⁻ | 281.0819 | 281.0822 | ESI-FT-ICR |

Note: The observed m/z values are hypothetical examples to illustrate the high accuracy of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "this compound" in solution. Both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the methoxy (B1213986) groups, the protons on the chromenone core, and the protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's specific structure.

¹³C-NMR provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon (C-2), the carbons bearing the methoxy groups (C-5 and C-7), and the carbons of the aromatic rings. rsc.org

Table 2: Predicted NMR Data for this compound

| Position | Predicted ¹H-NMR (δ, ppm, multiplicity, J in Hz) | Predicted ¹³C-NMR (δ, ppm) |

|---|---|---|

| C-2 | - | ~161.0 |

| C-3 | ~6.3 (s) | ~112.0 |

| C-4 | - | ~163.0 |

| C-4a | - | ~105.0 |

| C-5 | - | ~162.5 |

| 5-OCH₃ | ~3.9 (s) | ~56.0 |

| C-6 | ~6.4 (d, 2.3) | ~95.0 |

| C-7 | - | ~165.0 |

| 7-OCH₃ | ~3.85 (s) | ~55.8 |

| C-8 | ~6.6 (d, 2.3) | ~92.5 |

| C-8a | - | ~157.0 |

| C-1' | - | ~131.0 |

| C-2'/6' | ~7.5 (m) | ~128.5 |

| C-3'/5' | ~7.4 (m) | ~129.0 |

| C-4' | ~7.45 (m) | ~130.0 |

Note: These are predicted values based on known data for similar flavonoid structures. The actual values may vary. The solvent for these predictions is assumed to be CDCl₃.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

Key characteristic absorption bands for this compound would include:

A strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated lactone (the chromenone ring). researchgate.net

Several bands in the 1600-1450 cm⁻¹ region, indicative of C=C stretching vibrations within the aromatic rings. researchgate.net

Strong bands around 1250-1000 cm⁻¹, which are characteristic of the C-O-C (ether) stretching vibrations of the methoxy groups and the pyrone ring. researchgate.net

Analysis of related compounds, such as 5,7-dihydroxy-4-phenylcoumarin, confirms the presence of these characteristic peaks.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Methoxy) |

| ~1715 | Strong | C=O Stretch (Lactone in chromenone) |

| ~1610, 1580, 1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1270, ~1160 | Strong | Aryl Ether C-O Stretch |

Note: These are typical values for the assigned functional groups and may vary slightly in the actual spectrum of the compound.

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Purity and Isolation

Chromatographic techniques are essential for both the isolation of "this compound" from natural sources or synthetic reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purification of flavonoids. mdpi.com A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. thno.org The compound is detected by a UV detector, where its chromophoric nature results in strong absorbance. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. Purity is often confirmed to be higher than 95% for research purposes. mdpi.com

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective method used for monitoring the progress of reactions and for the preliminary separation of compounds. phcogj.com The compound is spotted on a silica (B1680970) gel plate, which is then developed in a solvent system of appropriate polarity. The separated spots are visualized under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. For related flavanones, mobile phases such as hexane/ethyl acetate (B1210297) have been used effectively. core.ac.uk

Spectrophotometric and Fluorometric Assays for In Vitro Biological Activity Evaluation

To evaluate the potential biological activities of "this compound," a variety of in vitro assays are employed. These assays often rely on spectrophotometric or fluorometric detection methods.

Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common spectrophotometric method to assess antioxidant potential. nih.govnih.gov A decrease in the absorbance of the purple DPPH solution in the presence of the compound indicates radical scavenging activity.

Cytotoxicity/Anti-proliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. researchgate.net A reduction in the conversion of the yellow MTT to purple formazan (B1609692) by metabolically active cells indicates a cytotoxic or anti-proliferative effect. This is often used to screen for potential anticancer activity against various cell lines. researchgate.net

Anti-inflammatory Activity: The inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) can be measured using specific spectrophotometric or fluorometric assay kits. nih.govnih.gov These assays quantify the production of prostaglandins (B1171923) or leukotrienes, which are key mediators of inflammation. The inhibition of TNF-α production can also be quantified using ELISA (Enzyme-Linked Immunosorbent Assay), a highly sensitive spectrophotometric technique. nih.govnih.gov

For instance, a related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant inhibition of COX-2, 5-LOX, and TNF-α production in vitro. nih.govnih.gov Such assays would be directly applicable to determine the bioactivity profile of "this compound."

Future Research Directions and Translational Perspectives for 5,7 Dimethoxy 4 Phenylchromen 2 One Research

Uncovering New Molecular Targets and Signaling Pathways

While initial studies have identified some biological activities of 5,7-Dimethoxy-4-phenylchromen-2-one, a significant knowledge gap remains regarding its precise molecular targets and the signaling cascades it modulates. Future investigations will need to move beyond preliminary findings to pinpoint the specific proteins and pathways through which this compound exerts its effects.

For instance, a related compound, 5,7-dimethoxyflavone (B190784), has shown interaction with the COX-2 target, hinting at a potential anti-inflammatory mechanism. scielo.br Similarly, studies on other structurally similar flavonoids have implicated pathways like the NF-κB signaling cascade in their anti-inflammatory properties. nih.govnih.gov Researchers are now tasked with determining if this compound also engages these or other, yet undiscovered, targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies will be instrumental in identifying direct binding partners. Once potential targets are identified, downstream signaling events can be meticulously mapped using a combination of molecular biology and systems biology approaches. This deeper mechanistic understanding is a prerequisite for its rational development as a therapeutic agent.

Crafting Chiral Derivatives for Enhanced Biological Specificity

The core structure of this compound presents opportunities for stereoselective synthesis, creating chiral derivatives with potentially distinct biological activities. The introduction of chiral centers can lead to enantiomers that exhibit differential binding affinities and efficacies for their molecular targets.

The synthesis and biological evaluation of enantiomers of other complex heterocyclic compounds have demonstrated significant differences in their pharmacological profiles. nih.gov For example, the separate enantiomers of a quinazolinone derivative displayed markedly different potencies and selectivities for adrenoceptor subtypes. nih.gov This precedent underscores the importance of exploring the stereochemistry of this compound. Future research should focus on developing efficient enantioselective synthetic routes to access individual stereoisomers. Subsequent biological evaluation of these pure enantiomers will be critical to determine if one form is more active or possesses a more desirable therapeutic profile, thereby paving the way for the development of a more potent and specific drug candidate.

Innovating In Vitro and In Vivo Models for Deeper Mechanistic Insights

To bridge the gap between preclinical findings and clinical reality, the development and utilization of more sophisticated in vitro and in vivo models are imperative. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of human tissues. nih.govnih.gov

The future of research in this area lies in the adoption of advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids. mdpi.comdrugtargetreview.com These models more accurately mimic the cellular architecture and interactions of native tissues, providing a more physiologically relevant platform for mechanistic studies and toxicity assessments. nih.govdrugtargetreview.com For liver-related effects, for example, 3D models of differentiated hepatocyte spheroids offer improved predictive value for repeated-dose toxicity studies. drugtargetreview.com Furthermore, the development of microfluidic "organ-on-a-chip" technologies presents an exciting opportunity to create dynamic, multi-organ systems that can better predict the systemic effects of this compound in a human-relevant context. nih.gov These advanced models will be instrumental in generating more reliable and translatable data. technologynetworks.com

Harnessing Artificial Intelligence for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. researchgate.netresearchgate.net These powerful computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.netbpasjournals.com

AI algorithms can be trained on vast datasets of chemical structures and biological activities to predict the therapeutic potential and potential toxicities of novel derivatives. researchgate.netnih.gov This data-driven approach can guide the rational design of new molecules with enhanced efficacy and safety profiles. researchgate.net For instance, AI can be employed to predict drug-target interactions, physicochemical properties, and pharmacokinetic parameters, thereby streamlining the lead optimization process. researchgate.netnih.gov By leveraging AI, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netbpasjournals.com

Bridging Knowledge Gaps Through Collaborative Research

Addressing the existing knowledge gaps in the research of this compound will require a concerted and collaborative effort from the scientific community. The complexity of drug discovery necessitates a multidisciplinary approach, bringing together experts from various fields.

Initiatives that foster collaboration between academic research institutions, pharmaceutical companies, and government agencies will be crucial for accelerating progress. news-medical.netnebraska.edu Such collaborations can facilitate the sharing of resources, expertise, and data, leading to more robust and comprehensive research outcomes. news-medical.net Furthermore, funding bodies are increasingly encouraging collaborative projects that aim to solve significant challenges in clinical research. novonordiskfonden.dknovonordiskfonden.dk By fostering a collaborative ecosystem, researchers can collectively address the unanswered questions surrounding this compound and work towards its successful translation into a clinically valuable therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.